molecular formula C18H20Cl3N3O B595931 N-Desethylamodiaquine-D5 dihydrochloride CAS No. 1216894-33-5

N-Desethylamodiaquine-D5 dihydrochloride

Cat. No.: B595931
CAS No.: 1216894-33-5
M. Wt: 405.759
InChI Key: BCYBRFGUODDEGH-ZWOCKVCESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desethylamodiaquine-D5 dihydrochloride involves the deuteration of N-Desethylamodiaquine. The process typically includes the substitution of hydrogen atoms with deuterium atoms in the ethylamine side chain of N-Desethylamodiaquine. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The final product is typically formulated as a solution in methanol and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

N-Desethylamodiaquine-D5 dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Desethylamodiaquine-D5 dihydrochloride is widely used in scientific research, particularly in the fields of:

Mechanism of Action

N-Desethylamodiaquine-D5 dihydrochloride exerts its effects by serving as a stable-labeled internal standard in analytical methods. The deuterium atoms in the compound provide a distinct mass difference, allowing for accurate quantitation of amodiaquine levels in biological samples. The molecular targets and pathways involved include the cytochrome P450 enzymes, particularly CYP2C8, which metabolize amodiaquine to N-Desethylamodiaquine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Desethylamodiaquine-D5 dihydrochloride is unique due to its deuterium labeling, which provides a distinct mass difference for use as an internal standard in analytical methods. This labeling enhances the accuracy and precision of quantitation in biological samples, making it a valuable tool in clinical and research settings .

Biological Activity

N-Desethylamodiaquine-D5 dihydrochloride is a deuterated derivative of N-desethylamodiaquine, which is the primary active metabolite of the antimalarial drug amodiaquine. This compound has garnered attention in pharmacological research due to its significant biological activity, particularly as an antiparasitic agent. This article provides a comprehensive overview of its biological activity, including key research findings, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1216894-33-5
  • Molecular Formula : C18_{18}H13_{13}D5_5Cl2_2N3_3O
  • Molecular Weight : 405.76 g/mol
  • Structure : Contains deuterium-labeled ethylamine moiety which enhances its analytical detectability.

N-Desethylamodiaquine exerts its antiparasitic effects primarily through the inhibition of heme polymerization in the malaria parasite Plasmodium spp., leading to toxic accumulation of free heme. The compound's activity is also linked to its interaction with cytochrome P450 enzymes, which are critical for its metabolic pathways.

Biological Activity Data

The biological activity of N-desethylamodiaquine-D5 can be quantified using IC50 values, which indicate the concentration required to inhibit 50% of the target enzyme or organism's activity.

Strain IC50 (nM)
V1/S97
3D725

These values demonstrate that N-desethylamodiaquine-D5 exhibits potent activity against different strains of Plasmodium falciparum, making it a valuable candidate for further research in malaria treatment.

Pharmacokinetics and Metabolism

The incorporation of deuterium into N-desethylamodiaquine alters its pharmacokinetic properties. Research indicates that deuterated compounds often exhibit improved metabolic stability and altered clearance rates compared to their non-deuterated counterparts. Studies suggest that this modification can enhance the bioavailability and half-life of the drug in vivo, potentially leading to more effective therapeutic outcomes.

Case Studies and Clinical Applications

  • Efficacy in Malaria Treatment : A clinical study conducted in Ghana evaluated the efficacy of artesunate/amodiaquine combinations, where N-desethylamodiaquine was a key metabolite contributing to treatment success rates exceeding 97% after 28 days post-treatment .
  • Safety Profile : Another study highlighted the safety and tolerability of N-desethylamodiaquine when administered in fixed-dose combinations with artesunate. Patients exhibited mild increases in liver enzymes but no severe adverse events were reported .
  • Analytical Applications : N-desethylamodiaquine-D5 serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying amodiaquine levels in biological samples. Its distinct mass due to deuteration allows for precise measurement in toxicology assessments .

Properties

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O.2ClH/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17;;/h3-10,20,23H,2,11H2,1H3,(H,21,22);2*1H/i1D3,2D2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYBRFGUODDEGH-ZWOCKVCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670074
Record name 4-[(7-Chloroquinolin-4-yl)amino]-2-{[(~2~H_5_)ethylamino]methyl}phenol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216894-33-5
Record name 4-[(7-Chloroquinolin-4-yl)amino]-2-{[(~2~H_5_)ethylamino]methyl}phenol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1216894-33-5
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